molecular formula C14H12FNO3 B3392452 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene CAS No. 1020173-26-5

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

Cat. No.: B3392452
CAS No.: 1020173-26-5
M. Wt: 261.25 g/mol
InChI Key: FKYGTZCBTMOXLJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, fluoro, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-3-fluoro-2-methylbenzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the benzyloxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Reduction: 1-(Benzyloxy)-3-fluoro-2-methyl-4-aminobenzene.

    Substitution: Products depend on the nucleophile used, such as 1-(Benzyloxy)-3-(substituted)-2-methyl-4-nitrobenzene.

    Oxidation: 1-(Benzoyloxy)-3-fluoro-2-methyl-4-nitrobenzene.

Scientific Research Applications

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nitro group and the electron-donating benzyloxy group influence the reactivity of the benzene ring, facilitating various substitution and addition reactions. In biological systems, the compound’s interactions with molecular targets would depend on its structural features and functional groups.

Comparison with Similar Compounds

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene can be compared with other substituted benzene derivatives:

    1-(Benzyloxy)-3-fluoro-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.

    1-(Benzyloxy)-2-methyl-4-nitrobenzene: Lacks the fluoro group, potentially altering its chemical properties and biological activity.

    1-(Benzyloxy)-3-methyl-4-nitrobenzene: Lacks the fluoro group, which could influence its use in specific reactions or applications.

The presence of the fluoro, methyl, and nitro groups in this compound makes it unique, providing a balance of electron-withdrawing and electron-donating effects that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

2-fluoro-3-methyl-1-nitro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-10-13(8-7-12(14(10)15)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYGTZCBTMOXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-Difluoro-2-methyl-4-nitro-benzene (16 g, 0.092 mol), benzyl alcohol (10 g, 0.092 mol) and K2CO3 (25.3 g, 0.18 mol), were combined in DMF (300 mL) and heated to 100° C. overnight. The mixture was poured into water and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried (Na2SO4), concentrated in vacuo and purified by silica gel chromatography to give 1-benzyloxy-3-fluoro-2-methyl-4-nitro-benzene (8 g, 33% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.04 (t, J=8.8 Hz, 1H), 7.30-7.46 (m, 5H), 7.08 (d, J=9.2 Hz, 1H), 5.28 (s, 2H), 2.13 (s, 3H).
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25.3 g
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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